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Compound of Interest

N-(4-Methoxy-2-methyl-5-
Compound Name:

nitrophenyl)acetamide
CAS No.: 196194-97-5

Cat. No.: B1646823

Get Quote

Executive Summary & Chemical Profile

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (CAS: 196194-97-5) is a critical reference
material used primarily in two high-stakes domains: as a genotoxic impurity marker in the
synthesis of acetanilide-based pharmaceuticals and as a biomarker for oxidative stress
(specifically peroxynitrite-mediated oxidation of 2-methylmethacetin).

Accurate quantification of this compound is essential due to the nitro-aromatic moiety, which
often flags a compound for mutagenicity alerts (ICH M7 guidelines).[1] This guide compares
sourcing options, details validation protocols, and provides the specific synthesis pathway to
distinguish it from its structural analogs.

Chemical Identity Card
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Property Specification

196194-97-5 (Distinct from the non-methylated
CAS Number

analog 119-81-3)
IUPAC Name N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Molecular Formula C10H12N204
Molecular Weight 224.21 g/mol

Colorless to pale yellow laths (crystallized from
Appearance

water)

N DMSO, Methanol, warm Water; sparingly

Solubility

soluble in cold water

Key Structural Feature

Nitro group at C5 twisted ~12° out of phenyl

plane; Acetamide twisted ~47°

Comparative Analysis: Reference Standard Grades

When sourcing this material for analytical method validation (HPLC or LC-MS), researchers

often face a choice between three "grades" of material. The following analysis objectively

compares these alternatives based on regulatory suitability and experimental risk.

Decision Matrix: Selecting the Right Standard
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BENGHE

Option A: ISO 17034

Option B: Analytical

Option C:

Feature Research/Synthesis
CRM Standard (>98%)
Grade (~95%)
Certified Reference ) ) ) o
o High-purity material Material intended as a
o Material with } )
Definition ) characterized by synthesis
metrological ) )
- HPLC/NMR.[1] intermediate.[1][2]
traceability.
] Medium (CoA
High (NIST/BIPM _
B ) provided, but Low (Batch-to-batch
Traceability traceable weights ] S
uncertainty not variability high).[1]
used).[1]
calculated).[1]
Release testing of Synthesis starting
Method development; ] o
] GMP drug o ] material; Qualitative
Primary Use Routine impurity

substances; Legal

disputes.[1]

quantification; R&D.

identification (RT
check).[1]

Cost Factor

(Often custom

synthesis required).[1]

(Standard commercial

pricing).[1]

$ (Bulk availability).[1]

Risk Profile

Lowest Risk.

Acceptable Risk (If
secondary verification

is performed).

High Risk (Likely
contains regioisomers
like the 6-nitro
analog).[1]

Expert Insight: For N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, Option B (Analytical

Standard) is the industry standard. True CRMs (Option A) are rarely available off-the-shelf for

this specific metabolite.[1] Researchers must often purchase Option B and perform an in-house
"Standard Qualification" (described in Section 4).[1]

Critical Sourcing Warning

Do not confuse CAS 196194-97-5 with CAS 119-81-3.

o CAS 119-81-3:N-(4-Methoxy-2-nitrophenyl)acetamide (Lacks the 2-methyl group).[2][3]
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e Impact: Using the wrong standard will result in a retention time shift (approx.[1] 0.5 - 1.5 min
difference in reverse-phase C18) and incorrect mass transitions (210 vs 224 Da), leading to
false negatives in impurity screening.[1]

Technical Workflow: Synthesis & Metabolic Origin

Understanding the origin of this impurity ensures robust method development.[1] It is formed
via electrophilic nitration where the methoxy group directs the nitro group to the ortho position
(C5), while the acetamide group weakly deactivates the ring.[1][4][5]

Pathway Diagram

The following diagram illustrates the formation pathway (biomimetic and synthetic) and the
critical divergence from potential regioisomers.

Mechanism Logic

The methoxy group (C4) is a strong ortho-director.
The methyl group (C2) blocks C3.
Nitration occurs at C5.

. Target: N-(4-Methoxy-2-methyl-
2-Methylmethacetin Major Product (C5 Substitution) 5-nitrophenyl)acetamide

(Precursor) N g
W» —————————————— 1&’ (CAS 196194-97-5)
1
Sigma Complex

________________

Regioisomer Impurity:
6-Nitro Isomer

Nitration Source
(HNO3/Ac20 or Peroxynitrite)

(Trace/Minor)

Click to download full resolution via product page

Figure 1: Reaction pathway showing the regioselective formation of the target standard.[1][4][6]
[7] The 5-nitro position is favored over the 6-nitro position due to steric hindrance from the
acetamide group.[1]
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Experimental Protocol: Standard Qualification

If a Certified Reference Material is unavailable, you must qualify your Analytical Standard
(Option B) before using it for quantitative work.[1]

Protocol: "Self-Validating" Purity Check via HPLC-PDA-
MS

Objective: Confirm identity and purity using orthogonal detection (UV and Mass Spec).

Reagents:

Acetonitrile (LC-MS Grade)[1]

Water (Milli-Q, 18.2 MQ)[1]

Formic Acid (0.1%)[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8um)[1]

Instrument Parameters:

Flow Rate: 0.3 mL/min[1]

Column Temp: 40°C

Detection A (UV): PDA scanning 210-400 nm (Extract chromatogram at 254 nm and 280
nm).[1]

Detection B (MS): ESI Positive Mode.

Gradient Profile:
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% Solvent A (0.1%

Time (min) FA in Water) % Solvent B (ACN) Phase

0.00 95 5 Equilibration
1.00 95 5 Load

10.00 5 95 Ramp

12.00 5 95 Wash

| 12.10 | 95 | 5 | Re-equilibration |
Validation Steps (The "Self-Check"):
e Mass Confirmation: Look for the parent ion

Da.[1]

o Check: If you see 211.2 Da, you have the wrong standard (non-methylated analog).[1]
o Purity Calculation: Integrate the PDA peak area at 254 nm.
o Formula:
1]
o Requirement: Must be >98.0% for use as a quantitative standard.[1]

e Isomer Check: Inspect the baseline for a small shoulder peak immediately following the main
peak.[1] This is often the 6-nitro isomer.[1] If >0.5%, the standard requires recrystallization

(from boiling water).[1]

Analytical Decision Workflow

Use this logic flow to determine the appropriate analytical technique based on your sensitivity

requirements.
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Start: Define Analytical Goal

What is the target concentration?

High Level Trace Level
> 0.1% (w/w) < 0.1% (w/w)
(Process Intermediate) (Genotoxic Impurity)

Method A: HPLC-UV (254 nm) Method B: LC-MS/MS (MRM Mode)

Cost: Low Transition: 225.2 -> 183.1
Robustness: High Cost: High

Validate Specificity vs.
Matrix Interferences

Click to download full resolution via product page

Figure 2: Decision matrix for selecting the analytical method. HPLC-UV is sufficient for

synthesis monitoring, while LC-MS/MS is required for trace impurity analysis due to the

potential genotoxicity of nitro-aromatics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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